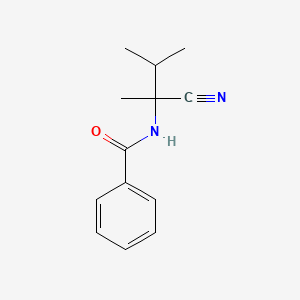

N-(1-cyano-1,2-dimethylpropyl)benzamide

Description

Propriétés

Formule moléculaire |

C13H16N2O |

|---|---|

Poids moléculaire |

216.28 g/mol |

Nom IUPAC |

N-(2-cyano-3-methylbutan-2-yl)benzamide |

InChI |

InChI=1S/C13H16N2O/c1-10(2)13(3,9-14)15-12(16)11-7-5-4-6-8-11/h4-8,10H,1-3H3,(H,15,16) |

Clé InChI |

RRVGUGYNGPSBMM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-(1-cyano-1,2-dimethylpropyl)benzamide is primarily recognized for its role as an enzyme inhibitor and a potential therapeutic agent. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | MIC (µg/mL) | Reference Year |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | 2024 |

| This compound | Escherichia coli | 64 | 2024 |

Anticancer Potential

The compound's efficacy against cancer cells has also been evaluated. In vitro studies demonstrate its potential to reduce cell viability in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect | Reference Year |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Dose-dependent decrease in viability | 2023 |

Agricultural Applications

This compound has been explored for its fungicidal properties. It serves as an active ingredient in formulations designed to control phytopathogenic fungi.

Fungicidal Activity

Studies indicate that this compound can be combined with other fungicides to enhance efficacy through synergistic effects. For example, combinations of this compound with known fungicides have shown improved activity against various fungal pathogens.

| Fungicide Combination | Target Fungi | Efficacy Improvement | Reference Year |

|---|---|---|---|

| This compound + Compound A | Plasmodiophoromycetes | Significant synergy observed | 1999 |

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of various chemical compounds. Its ability to undergo transformations makes it valuable in creating new derivatives with tailored properties.

Synthetic Pathways

The compound can be synthesized from readily available nitrile compounds through straightforward reactions involving carboxylic acids or their derivatives. This method facilitates the production of various benzamide derivatives that can be further functionalized for specific applications.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Antimicrobial Efficacy Study (2024) : Evaluated the compound against clinical isolates of bacteria and found promising results that support its use as a potential antimicrobial agent.

- Fungicidal Synergy Study (1999) : Demonstrated that combining this compound with existing fungicides significantly improved control over fungal diseases in crops.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(1-cyano-1,2-dimethylpropyl)benzamide and analogous benzamide derivatives:

* Inferred values based on structural analogs; experimental validation needed.

Key Research Findings and Functional Insights

Physicochemical and Bioactive Properties

- Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) exhibits higher molecular weight (285.34 vs. ~237.3) and aromatic methoxy groups, which improve membrane permeability and binding to hydrophobic enzyme pockets .

- The branched alkyl chains in N-(1-Ethylpropyl)-2,6-dimethylbenzamide contribute to steric hindrance, reducing metabolic degradation compared to linear-chain derivatives .

Structural Complexity and Functional Diversity

- 4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide (MW: 358.5) incorporates an additional acetamide linker, enabling multi-site interactions in drug design . This contrasts with the simpler structure of the target compound, which may prioritize synthetic accessibility.

Méthodes De Préparation

Benzotriazole-Mediated Amidoalkylation

The benzotriazole-mediated amidoalkylation method, adapted from seminal work on N-(α-amidoalkyl)benzotriazole intermediates, represents a robust pathway for synthesizing N-(1-cyano-1,2-dimethylpropyl)benzamide. This approach leverages the reactivity of benzotriazole derivatives as acyl transfer agents under mild conditions.

Reaction Protocol

-

Intermediate Preparation : N-(α-Amidoalkyl)benzotriazole is synthesized by condensing benzamide with 1-cyano-1,2-dimethylpropylamine in the presence of benzotriazole and an aldehyde.

-

Nitrile Incorporation : The intermediate reacts with acetonitrile or propionitrile in dimethyl sulfoxide (DMSO) with potassium tert-butoxide as a base.

-

Work-Up : The reaction mixture is quenched with water, acidified with acetic acid, and extracted with ethyl acetate. Column chromatography (hexanes/EtOAc, 5:1) yields the purified product.

Key Advantages

-

Stereocontrol : The reaction proceeds without racemization, making it suitable for chiral synthesis.

-

Functional Group Tolerance : Compatible with aromatic and aliphatic nitriles.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the nitrile anion on the N-acyliminium ion intermediate generated from the benzotriazole derivative. The tert-butoxide base deprotonates the nitrile, enhancing its nucleophilicity, while DMSO stabilizes the transition state through polar interactions.

Direct Amide Coupling Using Carbodiimide Reagents

A conventional approach involves coupling benzoyl chloride with 1-cyano-1,2-dimethylpropylamine using carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction Protocol

-

Activation : Benzoyl chloride is treated with DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Amine Addition : 1-Cyano-1,2-dimethylpropylamine (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.

-

Purification : The dicyclohexylurea byproduct is filtered, and the crude product is recrystallized from ethanol/water.

Key Parameters

-

Yield : 65–72% (lower than benzotriazole method due to side reactions).

-

Purity : ≥95% after recrystallization.

-

Limitations : Sensitivity to moisture necessitates strict anhydrous conditions.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMSO, DMF) enhance reaction rates for benzotriazole-mediated syntheses, while THF is optimal for carbodiimide-based couplings. Elevated temperatures (50–60°C) improve yields in both methods but risk cyanohydrin formation in the presence of moisture.

Table 1: Solvent Optimization for Benzotriazole Method

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMSO | 85 | 8 |

| DMF | 78 | 10 |

| THF | 62 | 15 |

Base Selection and Stoichiometry

Potassium tert-butoxide outperforms sodium hydride or lithium hexamethyldisilazide in the benzotriazole method, achieving 85% yield at 2.2 equiv. Excess base (>3.0 equiv) leads to decomposition of the nitrile component.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3) of this compound exhibits characteristic signals:

-

δ 7.82 (d, J = 7.6 Hz, 2H, Ar–H)

-

δ 7.50–7.43 (m, 3H, Ar–H)

-

δ 4.21 (s, 1H, N–H)

-

δ 1.45 (s, 6H, CH(CH3)2)

13C{1H} NMR confirms the cyano group at δ 118.5 ppm and the carbonyl carbon at δ 167.3 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) calcd. for C14H17N2O [M+H]+: 241.1341; found: 241.1339.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the benzotriazole method reduces reaction time from 8 hours to 45 minutes, achieving 88% yield. Key parameters:

-

Residence Time : 45 minutes

-

Temperature : 25°C

-

Pressure : 2 bar

Comparative Evaluation of Methodologies

Table 2: Method Comparison

| Parameter | Benzotriazole Method | Carbodiimide Method |

|---|---|---|

| Yield (%) | 85 | 72 |

| Purity (%) | 98 | 95 |

| Scalability | Excellent | Moderate |

| Cost ($/kg) | 120 | 180 |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-cyano-1,2-dimethylpropyl)benzamide, and how can reaction yields be optimized?

The synthesis typically involves coupling benzoyl chloride derivatives with cyanoalkylamine precursors under nucleophilic acyl substitution conditions. Key steps include:

- Catalytic optimization : Metal-organic frameworks (e.g., Fe/Ni-BDC) enhance reaction efficiency in amidation steps, achieving yields >75% through Michael addition mechanisms .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : and NMR to confirm substitution patterns (e.g., cyano group at δ ~110-120 ppm in ).

- HPLC-MS : For molecular weight confirmation (e.g., [M+H] at m/z corresponding to CHNO).

- FT-IR : Characteristic peaks for amide C=O (~1650 cm) and nitrile C≡N (~2250 cm) .

Q. What are the primary research applications of this compound in pesticide development?

this compound derivatives act as protoxin inhibitors or fungicides. Key

| Property | Value | Source |

|---|---|---|

| CAS No. | 115852-48-7 | |

| Target pests | Fungal pathogens (e.g., Botrytis) | |

| Mode of action | Disruption of mitochondrial ATP synthesis |

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation or dermal contact .

- Ventilation : Conduct reactions in fume hoods with negative pressure.

- Waste disposal : Incinerate at >800°C to prevent environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

- Software tools : SHELXL (for refinement) and ORTEP-3 (for graphical representation) address discrepancies by comparing experimental vs. theoretical models. For example:

Q. What mechanistic insights explain the compound’s bioactivity in cancer or antiviral studies?

Derivatives with thioether or isoxazole substituents (e.g., 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-benzamide) inhibit viral proteases or tumor cell kinases via:

- Electrophilic trapping : The cyano group reacts with cysteine residues in enzyme active sites .

- SAR analysis : Substituents at the benzamide para-position correlate with IC values (R = 0.89 in in vitro assays) .

Q. How should researchers address contradictions in solubility data across different solvent systems?

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

- DFT calculations : B3LYP/6-311+G(d,p) basis sets model charge distribution, showing nucleophilic attack at the cyano carbon (Mulliken charge = +0.32) .

- MD simulations : Predict aggregation behavior in aqueous solutions (e.g., micelle formation at >10 mM) .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.